N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro(difluoro)methoxyphenyl group and a hexahydrobenzothienopyrimidinylsulfanylacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the chloro(difluoro)methoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, to yield 4-(chloro(difluoro)methoxy)phenol.
Synthesis of the hexahydrobenzothienopyrimidine core: This intermediate is prepared by cyclization of appropriate thiourea and ketone derivatives under acidic conditions.
Coupling of intermediates: The final step involves coupling the chloro(difluoro)methoxyphenyl intermediate with the hexahydrobenzothienopyrimidine core using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[chloro(difluoro)methoxy]phenyl}-6-[(3r)-3-hydroxypyrrolidin-1-yl]-5-(1h-pyrazol-5-yl)pyridine-3-carboxamide
- N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propionamide
Uniqueness
N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro(difluoro)methoxyphenyl group and hexahydrobenzothienopyrimidinylsulfanylacetamide moiety make it a versatile compound for various applications in research and industry.
benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, highlighting its synthesis, reactivity, applications, and unique properties
Properties
Molecular Formula |
C19H16ClF2N3O3S2 |
---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H16ClF2N3O3S2/c20-19(21,22)28-11-7-5-10(6-8-11)23-14(26)9-29-18-24-16(27)15-12-3-1-2-4-13(12)30-17(15)25-18/h5-8H,1-4,9H2,(H,23,26)(H,24,25,27) |
InChI Key |
YTAPPEFOGCXMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl |
Origin of Product |
United States |
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